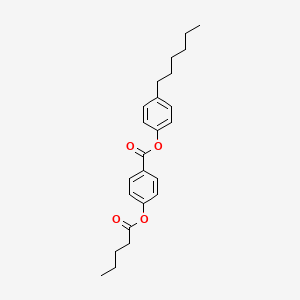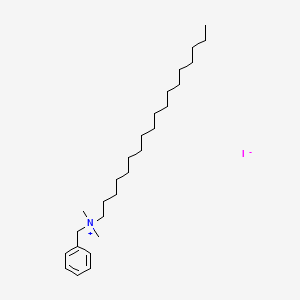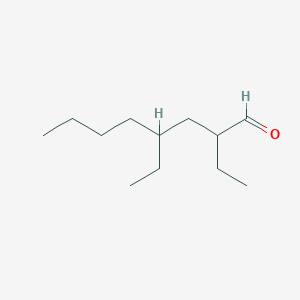![molecular formula C12H28ClNO4Si B14645805 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL CAS No. 56683-35-3](/img/structure/B14645805.png)
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is an organosilane compound that combines both organic and inorganic properties It is characterized by the presence of a chloro group, an amino group, and a triethoxysilyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL typically involves the reaction of 3-chloropropanol with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloropropanol+3-(triethoxysilyl)propylamine→1-Chloro-3-[3-(triethoxysilyl)propyl]aminopropan-2-OL
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Often facilitated by acidic or basic catalysts.
Major Products
Substitution: Formation of new compounds with different functional groups.
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane networks.
科学的研究の応用
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, while the amino group can interact with various biomolecules. This dual functionality allows the compound to act as a versatile linker in various applications.
類似化合物との比較
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but lacks the chloro group.
3-Chloropropyltriethoxysilane: Similar structure but lacks the amino group.
3-(Trimethoxysilyl)-1-propanethiol: Contains a thiol group instead of an amino group.
Uniqueness
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is unique due to the presence of both a chloro group and an amino group, which provides it with distinct reactivity and functionality compared to its analogs. This makes it particularly useful in applications requiring specific interactions with both organic and inorganic substrates.
特性
CAS番号 |
56683-35-3 |
|---|---|
分子式 |
C12H28ClNO4Si |
分子量 |
313.89 g/mol |
IUPAC名 |
1-chloro-3-(3-triethoxysilylpropylamino)propan-2-ol |
InChI |
InChI=1S/C12H28ClNO4Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-14-11-12(15)10-13/h12,14-15H,4-11H2,1-3H3 |
InChIキー |
YHRORIMYPXDXQW-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNCC(CCl)O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



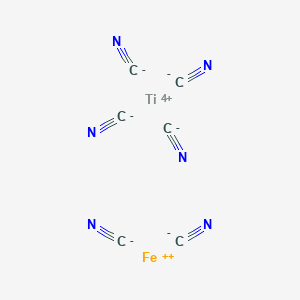
![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
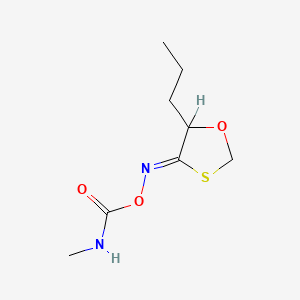
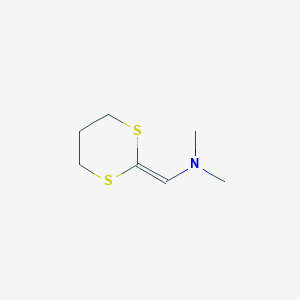
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

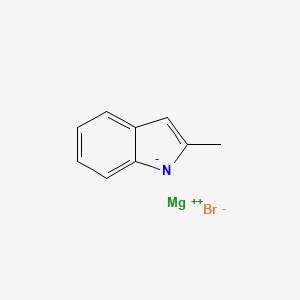
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
